p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.: 83167-73-1
VCID: VC0017598
InChI: InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16-,17+,18?,19-/m1/s1
SMILES: C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4
Molecular Formula: C19H19NO8
Molecular Weight: 389.4 g/mol

p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside

CAS No.: 83167-73-1

Cat. No.: VC0017598

Molecular Formula: C19H19NO8

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside - 83167-73-1

Specification

CAS No. 83167-73-1
Molecular Formula C19H19NO8
Molecular Weight 389.4 g/mol
IUPAC Name (4aR,6S,7R,8R,8aR)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Standard InChI InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16-,17+,18?,19-/m1/s1
Standard InChI Key BGBDVEKOBCWPHZ-OGDGCPSESA-N
Isomeric SMILES C1[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4
SMILES C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4
Canonical SMILES C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4

Introduction

Synthesis and Preparation

The synthesis of p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside involves a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and regioselectivity. The general synthetic route includes:

Key Synthetic Steps

The synthesis typically begins with commercially available glucose or its derivatives and proceeds through a series of protection and deprotection steps:

  • Protection of hydroxyl groups of glucose or p-nitrophenyl glucoside

  • Introduction of the p-nitrophenyl group at the anomeric position (if starting with glucose)

  • Formation of the benzylidene acetal at the 4,6-positions

  • Selective deprotection of remaining groups if needed

Common solvents used in the synthetic process include dimethyl sulfoxide (DMSO) and hot methanol, which facilitate various reaction steps. The synthesis requires careful control of reaction conditions to achieve the desired stereochemistry at the anomeric carbon.

Purification Methods

Purification of the final compound typically involves crystallization from appropriate solvent systems, column chromatography, or a combination of both techniques. The purity of the final product is crucial for its application in biochemical assays and research.

Biochemical Applications

p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside serves as an important tool in biochemical research, particularly in the study of glycosidases.

Enzyme Assays

The compound is extensively used as a substrate in enzyme assays to study glycosidase activity, particularly beta-glucosidases. When beta-glucosidases hydrolyze the glycosidic bond, p-nitrophenol is released, producing a distinct yellow color that can be measured spectrophotometrically. This property enables:

  • Quantitative measurement of enzyme activity

  • Determination of enzyme kinetics parameters (Km, Vmax)

  • Evaluation of inhibitor effectiveness

  • Assessment of substrate specificity

The benzylidene group at the 4,6-positions creates a specific molecular architecture that allows researchers to study the enzymatic specificity toward particular hydroxyl groups of the glucose molecule. This makes the compound valuable for investigating structure-function relationships in glycosidases.

Advantages as a Chromogenic Substrate

The p-nitrophenyl moiety acts as an efficient leaving group and produces a chromogenic response that can be quantified by measuring absorbance at approximately 405 nm. This feature enables the development of high-throughput screening assays for enzyme activity, as noted in studies with similar nitrophenyl glycosides .

Biological Studies

p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside plays an important role in various biological studies related to carbohydrate metabolism and enzyme function.

Carbohydrate Metabolism

The compound is employed in studies focused on carbohydrate metabolism, providing insights into how specific enzymes interact with glucose-containing substrates. By selectively blocking certain hydroxyl groups with the benzylidene protection, researchers can investigate the influence of hydroxyl group accessibility on enzyme-substrate interactions.

Industrial and Research Applications

Beyond basic research, this compound finds applications in various industrial and applied research contexts.

Diagnostic Applications

p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside is utilized in the production of diagnostic kits for measuring enzyme activity. These kits may be used in clinical settings to detect enzyme deficiencies associated with certain metabolic disorders or in research laboratories for enzymatic profiling.

Pharmaceutical Research

In pharmaceutical research, the compound serves as an important tool for:

  • Drug development targeting glycosidases

  • Design of enzyme inhibitors

  • Screening potential therapeutic agents

  • Understanding structure-activity relationships

The specific blocking pattern of the hydroxyl groups provides a template for designing inhibitors with improved selectivity toward specific glycosidases, which could lead to more effective and targeted therapeutics.

Mechanism of Action

The functional mechanism of p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside in enzymatic reactions involves specific interactions with glycosidase enzymes.

Enzymatic Hydrolysis

The mechanism involves the hydrolysis of the glycosidic bond by glycosidases, specifically beta-glucosidases. This process releases p-nitrophenol and a glucose derivative. The reaction typically follows this sequence:

  • Binding of the substrate to the enzyme active site

  • Nucleophilic attack on the anomeric carbon

  • Formation of the glycosyl-enzyme intermediate

  • Hydrolysis of the intermediate to release glucose derivative

  • Release of p-nitrophenol, which produces a yellow color

The benzylidene protection at positions 4 and 6 influences the binding orientation within the enzyme active site, potentially affecting the rate and specificity of the hydrolysis reaction.

Spectrophotometric Detection

The yellow color produced by released p-nitrophenol can be quantitatively measured spectrophotometrically, providing a direct assessment of enzyme activity. This property makes the compound particularly valuable for kinetic studies and high-throughput screening applications.

Structure-Function Relationships

The specific structure of p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside significantly influences its interactions with target enzymes.

Role of the Benzylidene Group

The benzylidene protecting group creates a rigid conformation by forming a cyclic acetal between the 4 and 6 hydroxyl groups of the glucose moiety. This structural feature:

These properties make p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside distinct from its unprotected counterpart (p-nitrophenyl-beta-D-glucopyranoside) in terms of enzymatic recognition and reactivity.

Stereochemical Considerations

The beta configuration at the anomeric center is crucial for recognition by beta-glucosidases. This stereochemistry determines the spatial orientation of the p-nitrophenyl group relative to the sugar ring, which is essential for proper docking in the enzyme active site. The compound's IUPAC name confirms this specific stereochemical arrangement.

Research Findings and Applications

Recent research utilizing p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside has expanded our understanding of glycobiology and enzyme mechanisms.

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